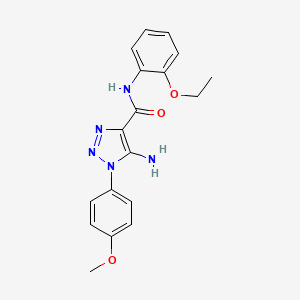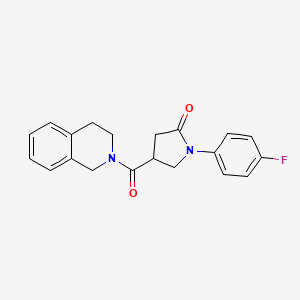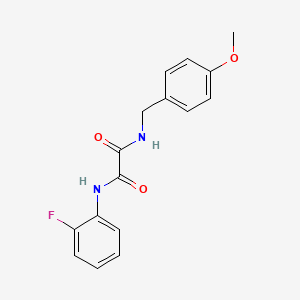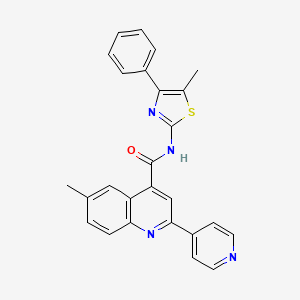![molecular formula C17H20N2O2 B4795514 9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone](/img/structure/B4795514.png)
9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone
説明
9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone, also known as HEAA, is a chemical compound that has been extensively studied for its potential applications in the field of medicine and biotechnology. HEAA is a derivative of acridine, a heterocyclic organic compound that has been used for various medicinal purposes, including as an antiseptic, antimalarial, and antitumor agent.
科学的研究の応用
9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone has been studied for its potential applications in various fields of medicine and biotechnology. One of the most promising applications of 9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone is in the treatment of cancer. 9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone exerts its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.
9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone has also been studied for its potential applications in the field of neuroscience. 9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone has been shown to increase the release of dopamine and serotonin in the brain, which may have implications for the treatment of depression and other mood disorders.
作用機序
The exact mechanism of action of 9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone is not fully understood. However, it is believed that 9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone exerts its effects by inhibiting the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage, which ultimately results in apoptosis of cancer cells.
Biochemical and Physiological Effects
9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone has been shown to have a number of biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, 9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone has been shown to have antioxidant and anti-inflammatory properties. 9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
実験室実験の利点と制限
One of the main advantages of 9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone for lab experiments is its relatively low toxicity. 9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone has been shown to have low toxicity in animal studies, which makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of 9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone is its relatively low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of future directions for research on 9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone. One area of research is the development of more efficient synthesis methods for 9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone, which may improve its yield and purity. Another area of research is the optimization of the pharmacokinetic properties of 9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone, which may improve its efficacy and safety in clinical settings. Additionally, more research is needed to fully understand the mechanism of action of 9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone and its potential applications in various fields of medicine and biotechnology.
特性
IUPAC Name |
9-(2-hydroxyethylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-17(2)9-13-15(14(21)10-17)16(18-7-8-20)11-5-3-4-6-12(11)19-13/h3-6,20H,7-10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXVWBIPDCIUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=CC=CC=C3C(=C2C(=O)C1)NCCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4795431.png)
![4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4795449.png)
![3-(2-methoxyphenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4795454.png)
![N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4795458.png)

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile](/img/structure/B4795491.png)

![5-(2,3-dimethoxybenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4795503.png)



![N-(4-bromo-3-chlorophenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4795522.png)
![3-(2-chlorophenyl)-7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4795524.png)
![N'-[7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B4795529.png)